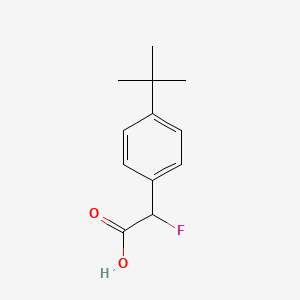

2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid

Description

Properties

Molecular Formula |

C12H15FO2 |

|---|---|

Molecular Weight |

210.24 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C12H15FO2/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,1-3H3,(H,14,15) |

InChI Key |

RVZLAWBQOSMBNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of 4-tert-butylphenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride . The resulting intermediate can then be subjected to further reactions to introduce the fluoroacetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.

Reduction: The fluoroacetic acid moiety can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of the fluoroacetic acid group can produce fluoroethanol derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-(tert-butyl)phenyl)-2-fluoroacetic acid typically involves the reaction of (4-(tert-butyl)phenyl)boronic acid with ethyl bromofluoroacetate. The process is facilitated by catalysts such as copper iodide and bases like cesium carbonate. The yield of this compound can reach up to 70%, indicating a relatively efficient synthetic route .

Key Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the synthesized compound.

- High-Resolution Mass Spectrometry (HRMS) : Employed to determine the molecular weight and structure.

- Infrared Spectroscopy (IR) : Utilized to identify functional groups present in the compound.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in the realm of cancer research. Its structural analogs have been studied for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.

Case Studies:

- Anti-Cancer Properties : Analogous compounds have shown promise as anti-cancer agents by disrupting microtubule dynamics, which is essential for cell division. The inhibition of tubulin polymerization leads to apoptosis in cancer cells .

- Fluorinated Compounds in Drug Design : The incorporation of fluorine atoms into organic molecules often enhances metabolic stability and bioavailability. Studies suggest that compounds similar to this compound could serve as lead structures for developing new therapeutic agents .

Medicinal Chemistry Applications

The compound's unique properties make it a valuable intermediate in the synthesis of more complex pharmaceuticals. Its derivatives are being explored for their potential as:

- Anti-inflammatory agents : Compounds derived from this compound have shown anti-inflammatory effects in preclinical models.

- Antiviral drugs : Research is ongoing into its efficacy against viral infections, leveraging its ability to modify biological pathways through its chemical structure .

Comparative Analysis of Related Compounds

A comparison table detailing some related compounds and their applications can provide further insights into the significance of this compound:

| Compound Name | Application Area | Key Features |

|---|---|---|

| 2-Fluoroacetic Acid | Anticancer | Inhibits glycolysis |

| 2-(4-Methylphenyl)-2-fluoroacetic Acid | Antiviral | Enhanced bioactivity |

| 2-(4-Chlorophenyl)-2-fluoroacetic Acid | Anti-inflammatory | Potent COX inhibitor |

Mechanism of Action

The mechanism by which 2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoroacetic acid moiety can inhibit specific enzymes by mimicking natural substrates, leading to altered metabolic pathways . The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes.

Comparison with Similar Compounds

Structural and Electronic Features

Key Compounds for Comparison :

4-Fluorophenylacetic acid (CAS 931-86-2): Lacks the tert-butyl group; fluorine is at the para position on the aromatic ring .

2-(4-Fluoro-2-methylphenyl)acetic acid (CAS 407640-40-8): Contains a methyl substituent at the ortho position instead of tert-butyl .

tert-Butyl 2-(4-(trifluoromethyl)phenyl)acetate (CAS N/A): Features a trifluoromethyl group on the aromatic ring and a tert-butyl ester .

2-Fluoro-α-methyl-[1,10-biphenyl]-4-acetic acid (Proprietary name: Froben): Contains a biphenyl system and a methyl group at the α-carbon .

Structural Differences :

- Substituent Effects :

- The tert-butyl group in 2-(4-(tert-butyl)phenyl)-2-fluoroacetic acid provides steric hindrance and electron-donating inductive effects, influencing solubility and reactivity.

- In contrast, trifluoromethyl (CF₃) groups (e.g., in tert-Butyl 2-(4-(trifluoromethyl)phenyl)acetate ) are strongly electron-withdrawing, enhancing electrophilic reactivity .

- Methyl substituents (e.g., 2-(4-Fluoro-2-methylphenyl)acetic acid ) offer moderate steric bulk but lack the electron-donating capacity of tert-butyl .

- Fluorine Position :

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Acidity (pKa) | Solubility Trends |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₅FO₂ | 210.2 | α-F, para-tert-butyl | ~1.5–2.5* | Low in water; soluble in organic solvents |

| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.1 | para-F | ~3.5–4.0 | Moderate in polar solvents |

| 2-(4-Fluoro-2-methylphenyl)acetic acid | C₉H₉FO₂ | 168.2 | para-F, ortho-CH₃ | ~3.0–3.5 | Low in water |

| tert-Butyl 2-(4-(trifluoromethyl)phenyl)acetate | C₁₃H₁₅F₃O₂ | 260.3 | para-CF₃, tert-butyl ester | N/A | Highly lipophilic |

*Estimated based on α-fluorine’s electron-withdrawing effect.

Biological Activity

2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular structure of this compound includes a tert-butyl group and a fluorinated acetic acid moiety, which contribute to its unique reactivity and interaction with biological systems. Its chemical formula is C13H15F1O2.

Anticancer Properties

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer activities. For instance, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Study Findings : In a comparative study, this compound was found to inhibit the growth of HeLa and CaCo-2 cancer cells with IC50 values indicating moderate potency. The results suggested that the compound's structural features enhance its interaction with cellular targets involved in cancer progression .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | % Cell Viability at 400 µg/mL |

|---|---|---|

| HeLa | 30.81 | 2.77 |

| CaCo-2 | 30.81 | 3.95 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for reducing inflammation and pain.

- Research Findings : In vitro assays demonstrated that this compound selectively inhibited COX-2 with an IC50 value significantly lower than that for COX-1, indicating its potential as an anti-inflammatory agent .

Table 2: COX Inhibition Activity

| Enzyme | IC50 (µg/mL) |

|---|---|

| COX-1 | >50 |

| COX-2 | 6.02 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cellular Uptake : The lipophilicity conferred by the tert-butyl group enhances cellular membrane permeability.

- Enzyme Interaction : The fluorine atom may enhance the compound's binding affinity to target enzymes, such as COX.

- Radical Scavenging : Preliminary studies suggest that it may possess radical-scavenging properties, contributing to its antioxidant activity .

Case Studies

Several case studies have explored the effects of this compound in vivo and in vitro:

- Case Study A : A study on mice showed that treatment with the compound led to reduced tumor growth in xenograft models, supporting its anticancer potential.

- Case Study B : Another investigation highlighted its efficacy in reducing inflammatory markers in a rat model of arthritis, showcasing its therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.